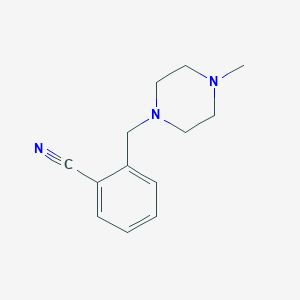

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Overview

Description

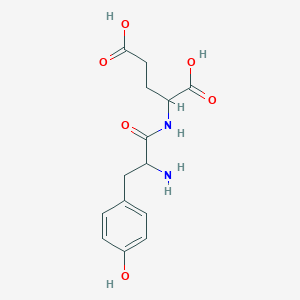

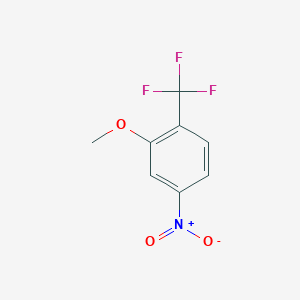

“2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” is a compound with the molecular weight of 215.3 . It is also known by its CAS Number: 125743-63-7 .

Synthesis Analysis

While specific synthesis methods for “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” were not found, a related compound, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis

The InChI code for this compound is1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is +4°C . It appears as a light yellow to brown liquid .Scientific Research Applications

1. Application in Antidepressant Research

- Summary of Application: The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), which is structurally similar to “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile”, has been studied for its potential antidepressant effects in rodent models .

- Methods of Application: The compound was administered to rodents in both acute and chronic (14 days) treatment regimens. The effects were then observed in various tests, including the forced swim test (FST) and tail suspension test (TST) .

- Results: The compound exhibited antidepressant-like effects at lower dose levels in the FST. Chronic treatment with the compound also restored behavioral deficits in olfactory bulbectomized rats, as indicated by a reduction in hyperactivity in a novel open field test .

2. Application in Antibacterial Research

- Summary of Application: A compound containing a piperazine moiety, similar to “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile”, was synthesized and studied for its potential antibacterial activity .

- Methods of Application: The compound was synthesized via a four-step protocol and its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .

- Results: The synthesized compound showed promising antibacterial activity .

3. Application in Antiviral Research

- Summary of Application: A compound with a similar structure, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has been studied for its potential as a Hepatitis C Virus (HCV) entry inhibitor .

- Methods of Application: The compound was synthesized and its anti-HCV activity was tested in vitro. The inhibitory effect on the virus entry stage was primarily driven by active derivatives .

- Results: The compound exhibited high potency at low nanomolar concentrations. Pharmacokinetic studies indicated that the compounds are orally available and long-lasting in rat plasma after oral administration .

4. Application in Psychiatric Research

- Summary of Application: A compound with a similar structure, 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine, OZPN), is used in the treatment of schizophrenia and related psychoses .

5. Application in Antiviral Research

- Summary of Application: A compound with a similar structure, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has been studied for its potential as a Hepatitis C Virus (HCV) entry inhibitor .

- Methods of Application: The compound was synthesized and its anti-HCV activity was tested in vitro. The inhibitory effect on the virus entry stage was primarily driven by active derivatives .

- Results: The compound exhibited high potency at low nanomolar concentrations. Pharmacokinetic studies indicated that the compounds are orally available and long-lasting in rat plasma after oral administration .

6. Application in Psychiatric Research

Safety And Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENQRLSNAOEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594569 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |

CAS RN |

864069-00-1 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)